molecular formula C6H6O2 B1360023 2,4-Hexadiyne-1,6-diol CAS No. 3031-68-3

2,4-Hexadiyne-1,6-diol

Cat. No. B1360023
CAS RN: 3031-68-3
M. Wt: 110.11 g/mol
InChI Key: JXMQYKBAZRDVTC-UHFFFAOYSA-N
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Description

2,4-Hexadiyne-1,6-diol is a chemical compound with the linear formula HOCH2C≡CC≡CCH2OH . It has a molecular weight of 110.11 . It can be prepared from propargyl alcohol and readily undergoes polymerization when heated under vacuum or inert gas atmosphere .


Synthesis Analysis

The preparation of 2,4-Hexadiyne-1,6-diol involves reacting diacetylene with formaldehyde in the presence of a silver catalyst and water . The reaction is carried out in the presence of a polar organic solvent and in a ratio by volume of water to polar organic solvent of from 1:1 to 1:3 .


Molecular Structure Analysis

The molecular structure of 2,4-Hexadiyne-1,6-diol can be represented as HOCH2C≡CC≡CCH2OH . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,4-Hexadiyne-1,6-diol readily undergoes polymerization when heated under vacuum or inert gas atmosphere . It may be used as a starting material in the synthesis of thiarubrine A (an antibiotic) . It may also be used to synthesize disodium salt of 2,4-hexadiyne 1,6-disulfate (HDDS) .


Physical And Chemical Properties Analysis

2,4-Hexadiyne-1,6-diol has a melting point of 113-114 °C (lit.) . It is stored at a temperature of 2-8°C . Its density is 1.234±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Electronic Spectra and Polarization Measurements

  • Application: Electronic spectra analysis in crystalline state.
  • Details: The electronic absorption spectra of 2,4-hexadiyne-1,6-diol and related compounds were measured in a single crystalline state with polarized light. This study provided insights into the electronic transitions of these molecules (Takabe, Tanaka, & Tanaka, 1974).

Solid-State Thermal Polymerization

  • Application: Polymerization process study.
  • Details: Research on the solid-state thermal polymerization of 2,4-hexadiyne-1,6-diol revealed that it polymerizes readily under certain conditions, with X-ray diffraction showing changes during polymerization. This study contributed to understanding the polymerization mechanisms and phases (Bloor & Stevens, 1977).

Optical Absorption at Low Temperatures

  • Application: Low-temperature crystal spectrum analysis.
  • Details: The low-temperature crystal spectrum of 2,4-hexadiyne-1,6-diol was examined, with findings aiding in the understanding of its electronic structure and exciton splitting (Kawaoka, 1976).

ESCA Spectra Analysis

  • Application: Electronic spectroscopy of polymers.
  • Details: ESCA spectra of 2,4-hexadiyne-1,6-diol and its derivatives were analyzed to understand the valence states and ionization energy changes upon polymerization (Knecht & Bässler, 1978).

Synthetic Methods for Diols with Enyne Functions

  • Application: Development of synthetic methods in organic chemistry.
  • Details: A study developed a highly selective method for synthesizing 1,6-diols with enyne functions, enhancing the understanding of organoindium reagents in chemistry (Kim, Lee, Seomoon, & Lee, 2007).

Electric Field Effects on Polydiacetylenes

  • Application: Analyzing effects on excitons and susceptibility.
  • Details: This research focused on the effects of electric fields on excitons in polydiacetylenes, contributing to the understanding of non-linear susceptibility in polymer crystals (Weiser, 1992).

Chemical Vapor Deposition Polymerization

  • Application: Polymerization on substrates.
  • Details: The study of polymerization of 2,4-hexadiyn-1,6-diol by chemical vapor deposition without transition metal catalysis, providing insights into the formation of homogeneous thin films and their structural properties (Lee, Kim, Suh, & Shim, 1996).

Safety And Hazards

2,4-Hexadiyne-1,6-diol is classified as a flammable solid . It should be kept away from open flames, hot surfaces, and sources of ignition . Contact with skin and eyes should be avoided, and ingestion and inhalation should be prevented .

properties

IUPAC Name

hexa-2,4-diyne-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMQYKBAZRDVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CC#CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32760-02-4
Record name 2,4-Hexadiyne-1,6-diol, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=32760-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50184400
Record name Hexa-2,4-diyne-1,6-diol
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Hexadiyne-1,6-diol

CAS RN

3031-68-3
Record name 2,4-Hexadiyne-1,6-diol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diacetylene glycol
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Record name Diacetylene glycol
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Record name Hexa-2,4-diyne-1,6-diol
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Record name Hexa-2,4-diyne-1,6-diol
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Record name DIACETYLENE GLYCOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
752
Citations
RR Chance, GN Patel - Journal of Polymer Science: Polymer …, 1978 - Wiley Online Library
Results are presented for the thermal, ultraviolet, and γ‐ray polymerization of 2,4‐hexadiyne‐1,6‐diol bis‐(p‐toluene sulfonate) (PTS). Monomer extraction is used to obtain polymer …
Number of citations: 74 onlinelibrary.wiley.com
D Bloor, L Koski, GC Stevens, FH Preston… - Journal of Materials …, 1975 - Springer
The thermal polymerization of bis-(p-toluene sulphonate) of 2,4-hexadiyne-1,6-diol has been studied by optical and Raman spectroscopy and X-ray diffraction. Single phase …
Number of citations: 217 link.springer.com
DW Wiley, JC Calabrese, JS Miller - Molecular Crystals and Liquid …, 1989 - Taylor & Francis
Two polymorphs of 2,4-hexadiyne-1,6-diyl bis(2,2,5,5-tetramethyl-1-oxyl-3-pyrroline-3-carboxylate) have been prepared and characterized by X-ray diffraction, infrared, Raman, and …
Number of citations: 18 www.tandfonline.com
C Galiotis, RJ Young… - Journal of Polymer …, 1983 - Wiley Online Library
Resonance Raman spectroscopy has been used to measure the frequencies of the vibrational modes of the polymer backbone of fully and partially polymerized crystals of an ethyl …
Number of citations: 98 onlinelibrary.wiley.com
JP Aimé, J Lefebvre, M Bertault… - Journal de …, 1982 - jphys.journaldephysique.org
The crystal and molecular structures of monomer pTS (bis-p-toluenesulphonate of 2, 4-hexadiyne 1, 6-diol) have been determined by neutron diffraction at 120 K and 221 K. The low-…
Number of citations: 44 jphys.journaldephysique.org
SL Zheng, O Pham, CMLV Velde, M Gembicky… - Chemical …, 2008 - pubs.rsc.org
Competitive [2+2] photodimerization and E→Z isomerization reactions occur in a co-crystal of 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol upon irradiation with 325 nm light. At 90 K both …
Number of citations: 17 pubs.rsc.org
D Bloor, GC Stevens - Journal of Polymer Science: Polymer …, 1977 - Wiley Online Library
The solid‐state thermal polymerization of 2,4‐hexadiyne‐1, 6‐diol has been studied by a variety of methods. Pure monomer heated under vacuum or in an inert gas atmosphere is …
Number of citations: 29 onlinelibrary.wiley.com
DJ Sandman, RA Haaksma, BM Foxman - Chemistry of materials, 1991 - ACS Publications
Conclusion A Hammett plot of versus the constants of various groups substituted onto the benzenesulfonate moiety of 2-nitrobenzyl sulfonate esters has shown that the thermal stability …
Number of citations: 12 pubs.acs.org
C Galiotis, RJ Young - Polymer, 1983 - Elsevier
The mechanical properties of partly and fully polymerized single-crystal fibres of a substituted polydiacetylene have been investigated. In particular the Young's moduli, fracture stresses …
Number of citations: 58 www.sciencedirect.com
K Fukawa, S Harada, N Kasai, M Toda… - Bulletin of the Chemical …, 1989 - journal.csj.jp
X-Ray crystal structure analysis of the title complex is described. 2(C 30 H 22 O 2 ),2(C 10 H 14 N 2 ), FW1153.5, monoclinic, space group P2 1 , a=28.913(2), b=12.353(1), c=9.340(1) Å…
Number of citations: 16 www.journal.csj.jp

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